molecular formula C19H12O2 B14654303 Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- CAS No. 53555-62-7

Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro-

Cat. No.: B14654303
CAS No.: 53555-62-7
M. Wt: 272.3 g/mol
InChI Key: PMRZUQOQFQVHFM-UHFFFAOYSA-N
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Description

Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxirane ring

Preparation Methods

The synthesis of Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- involves several steps. One common method includes the reaction of benz(a)anthracene with an oxidizing agent to form the oxirane ring. The reaction conditions typically involve the use of a strong oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product .

Chemical Reactions Analysis

Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can lead to the opening of the oxirane ring, forming diols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups onto the molecule.

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and electrophiles like bromine (Br2) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in understanding the interactions between aromatic compounds and biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The aromatic rings also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- can be compared with similar compounds such as:

These comparisons highlight the uniqueness of Benz(3,4)anthra(1,2-b)oxirene-11-carboxaldehyde, 1a,11b-dihydro- in terms of its structure and chemical properties.

Properties

CAS No.

53555-62-7

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene-19-carbaldehyde

InChI

InChI=1S/C19H12O2/c20-10-16-12-6-2-1-5-11(12)9-15-13-7-3-4-8-14(13)18-19(21-18)17(15)16/h1-10,18-19H

InChI Key

PMRZUQOQFQVHFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5C(C3=C2C=O)O5

Origin of Product

United States

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